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Compound of Interest

Compound Name:
2-phenoxy-N-(4-

phenoxyphenyl)acetamide

Cat. No.: B325157

Get Quote

Executive Summary
2-phenoxy-N-(4-phenoxyphenyl)acetamide (C₂₀H₁₇NO₃) is a bioactive small molecule

characterized by a central acetamide linker connecting two phenoxy-substituted aromatic rings.

[1][2] As a member of the N-phenyl-2-phenoxyacetamide class, it functions as a privileged

scaffold in drug discovery. Its structural motif—combining a flexible hydrogen-bonding core with

dual hydrophobic domains—enables high-affinity interactions with diverse biological targets.

Key therapeutic areas associated with this scaffold include:

Antitubercular Activity: Inhibition of Enoyl-ACP Reductase (InhA) in Mycobacterium

tuberculosis.

Oncology: Modulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and PARP-1 inhibition in

hepatocellular and breast cancer models.

Inflammation: Selective inhibition of Cyclooxygenase-2 (COX-2).[3]
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This guide details the chemical profile, mechanism of action, synthesis protocols, and bioassay

methodologies for researchers utilizing this compound as a lead structure.

Chemical Profile & Structural Logic
Physicochemical Properties

Property Value Relevance

IUPAC Name
2-phenoxy-N-(4-

phenoxyphenyl)acetamide
Official nomenclature

CAS Number 130711-87-4 Unique identifier

Molecular Formula C₂₀H₁₇NO₃ Composition

Molecular Weight 319.36 g/mol
Drug-likeness (Lipinski's Rule

of 5)

LogP (Predicted) ~4.2 - 4.5
High lipophilicity; membrane

permeability

H-Bond Donors 1 (Amide NH) Receptor binding

H-Bond Acceptors 3 (Amide O, Ether O) Receptor binding

Rotatable Bonds 6 Conformational flexibility

Pharmacophore Analysis
The bioactivity of 2-phenoxy-N-(4-phenoxyphenyl)acetamide is driven by its three distinct

pharmacophoric regions:

Head Group (2-Phenoxy): A hydrophobic aromatic ring that often occupies the S1 binding

pocket of proteases or the hydrophobic channel of receptors.

Linker (Acetamide): Provides a rigid spacer with H-bond donor (NH) and acceptor (C=O)

capabilities, essential for orienting the molecule within the active site (e.g., hydrogen bonding

with the backbone of catalytic residues).

Tail Group (4-Phenoxyphenyl): A bulky, extended hydrophobic moiety (diaryl ether). This "tail"

is critical for potency, often extending into deep hydrophobic pockets (e.g., the substrate-
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binding loop of InhA).

Bioactivity Landscape & Mechanism of Action
Antitubercular Activity (InhA Inhibition)
The 2-phenoxy-N-phenylacetamide core is a validated scaffold for antitubercular agents.

Mechanism: These compounds target InhA (Enoyl-ACP Reductase), a key enzyme in the

Type II fatty acid biosynthesis pathway (FAS-II) of Mycobacterium tuberculosis.

Binding Mode: The "4-phenoxyphenyl" tail mimics the long-chain fatty acyl substrate,

inserting into the hydrophobic substrate-binding tunnel of InhA. The acetamide linker

positions the phenoxy head group near the NADH cofactor, disrupting the catalytic cycle.

Efficacy: Analogues in this series have demonstrated Minimum Inhibitory Concentrations

(MIC) as low as 4–16 µg/mL against M. tuberculosis H37Rv strain.[4]

Anticancer Activity (HIF-1α & PARP-1)
Derivatives of this scaffold exhibit cytotoxicity against cancer cell lines (HepG2, MCF-7).

HIF-1α Modulation: Phenoxyacetamides have been reported to repress Hypoxia-Inducible

Factor 1-alpha (HIF-1α), a transcription factor that promotes tumor survival in low-oxygen

environments. This downregulation is often mediated via the p53/MDM-2 pathway.

PARP-1 Inhibition: Structural analogues (specifically those with electron-withdrawing groups

on the phenoxy rings) can inhibit Poly (ADP-ribose) polymerase-1 (PARP-1), preventing DNA

repair in cancer cells and inducing apoptosis.

Anti-inflammatory Activity (COX-2)
The structural similarity to NSAIDs (like diclofenac or fenoprofen) allows certain

phenoxyacetamides to inhibit Cyclooxygenase-2 (COX-2).[3]

Selectivity: The bulky "4-phenoxyphenyl" group can exploit the larger hydrophobic side

pocket of the COX-2 active site, potentially offering selectivity over COX-1.
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Synthesis Protocol
The synthesis of 2-phenoxy-N-(4-phenoxyphenyl)acetamide is achieved via a nucleophilic

acyl substitution (Schotten-Baumann type reaction).

Reaction Scheme
Reagents: Phenoxyacetyl chloride + 4-Phenoxyaniline Catalyst: Triethylamine (Et₃N) or

Pyridine Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Phenoxyacetyl Chloride
(Electrophile)

Base: Et3N
Solvent: DCM

Temp: 0°C to RT
4-Phenoxyaniline

(Nucleophile)

Tetrahedral
Intermediate

Nucleophilic Attack 2-phenoxy-N-(4-phenoxyphenyl)acetamide
(Target Molecule)

Elimination of HCl

Click to download full resolution via product page

Figure 1: Synthetic pathway for 2-phenoxy-N-(4-phenoxyphenyl)acetamide.

Step-by-Step Procedure
Preparation: Dissolve 4-phenoxyaniline (1.0 eq) in anhydrous DCM (10 mL/mmol) in a

round-bottom flask.

Activation: Add Triethylamine (1.2 eq) to the solution. Cool the mixture to 0°C in an ice bath.

Addition: Dropwise add Phenoxyacetyl chloride (1.1 eq) dissolved in DCM over 15 minutes.

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor

progress via TLC (Ethyl Acetate:Hexane 1:3).

Workup:

Wash the organic layer with 1N HCl (to remove unreacted amine).

Wash with saturated NaHCO₃ (to remove unreacted acid chloride/acid).
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Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica

gel, EtOAc/Hexane gradient).

Experimental Bioassay Protocols
In Vitro Cytotoxicity Assay (MTT)
Used to determine the IC50 against cancer cell lines (e.g., HepG2, MCF-7).

Seeding: Plate cells (1 × 10⁴ cells/well) in 96-well plates and incubate for 24h at 37°C/5%

CO₂.

Treatment: Add test compound (dissolved in DMSO) at serial dilutions (e.g., 0.1, 1, 10, 50,

100 µM). Ensure final DMSO concentration < 0.1%.

Incubation: Incubate for 48 hours.

Labeling: Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

Solubilization: Remove media and add 100 µL DMSO to dissolve formazan crystals.

Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

Antimycobacterial Assay (MABA)
Used to determine MIC against M. tuberculosis H37Rv.

Inoculum: Prepare M. tuberculosis H37Rv suspension (McFarland standard 1).

Plate Setup: Use 96-well microplates. Add 100 µL Middlebrook 7H9 broth.

Dilution: Perform serial 2-fold dilutions of the test compound (range 100 µg/mL to 0.2 µg/mL).

Incubation: Add 100 µL of inoculum. Incubate at 37°C for 7 days.

Development: Add Alamar Blue reagent. Incubate for 24 hours.
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Readout: A color change from blue (oxidized) to pink (reduced) indicates bacterial growth.

The MIC is the lowest concentration preventing the color change.

Signaling Pathway Visualization
The following diagram illustrates the dual mechanism potential (Anticancer/Antitubercular) of

the scaffold.
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Figure 2: Multi-target bioactivity profile of the 2-phenoxy-N-(4-phenoxyphenyl)acetamide
scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2-phenoxy-N-(4-phenoxyphenyl)acetamide | 130711-87-4 [chemicalbook.com]

2. 2-phenoxy-N-(4-phenoxyphenyl)acetamide | 130711-87-4 [chemicalbook.com]

3. researchgate.net [researchgate.net]

4. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide
Derivatives as Novel Potential Affordable Antitubercular Agents [mdpi.com]

To cite this document: BenchChem. [Technical Guide: 2-Phenoxy-N-(4-
phenoxyphenyl)acetamide Bioactivity[1][2]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b325157/docs#technical-guide-2-phenoxy-n-4-
phenoxyphenyl-acetamide-bioactivity-1-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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